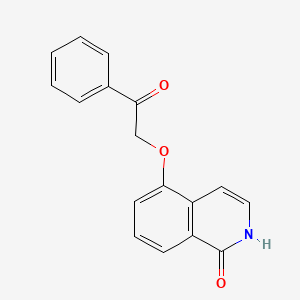

5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one

Overview

Description

The poly(ADP-ribose) polymerases (PARPs) form a family of enzymes with roles in DNA repair and apoptosis, particularly in response to reactive oxygen and nitrogen species. UPF-1069 is a PARP inhibitor that demonstrates a modest preference for PARP2 over PARP1 (IC50s = 0.3 and 8 µM, respectively). In rat models of post-ischemic brain damage, it has been shown to increase cell death in hippocampal slice cultures in a model characterized by loss of neurons through a caspase-dependent, apoptosis-like process but to be protective of cortical neurons in a model characterized by a necrosis-like process.

UPF-1069 is a selective and potent PARP2 inhibitor. UPF-1069 induces apoptosis. UPF-1069 shows neuroprotective and anti-ischemic effects in vivo.

Scientific Research Applications

Inhibition of Poly (ADP-Ribose) Polymerase-2 (PARP-2)

UPF 1069 is a potent and selective inhibitor of PARP-2, with an IC50 of 0.3 µM, making it approximately 27-fold more selective for PARP-2 over PARP-1 . This selectivity is significant in research focused on the role of PARP-2 in DNA repair mechanisms and its potential as a therapeutic target in cancer treatment.

Neuroprotection Studies

The compound has been utilized to investigate the role of PARP-1 and PARP-2 in post-ischemic brain damage. UPF 1069 enhances oxygen-glucose deprivation (OGD) injury in hippocampal slices, which is a model for studying neuroprotective strategies against ischemic stroke .

Enzymatic Activity Modulation

In studies involving recombinant enzyme preparations and nuclear extracts from PARP-1-/- fibroblasts, UPF 1069 has shown the capability to reduce poly-ADP-ribose (PAR) formation, thereby modulating enzymatic activity . This application is crucial for understanding the enzymatic pathways and developing inhibitors that can be used in various therapeutic areas.

Investigation of PARP’s Role in Cellular Responses

By inhibiting PARP-1 and PARP-2, UPF 1069 aids in dissecting the distinct roles these enzymes play in cellular responses to DNA damage. This is particularly relevant in the context of pharmacological interventions for diseases associated with DNA repair deficiencies .

Chemical Synthesis and Functionalization

Although not directly related to UPF 1069, the chemical structure of isoquinolin-1(2H)-ones, to which UPF 1069 belongs, is significant in organic synthesis. These compounds are used in the fast construction of polycyclic six-, seven-, and eight-membered N-heterocycles through C–H/N–H functionalization under metal-free conditions .

Research on Anti-Markovnikov Hydromethylation

Isoquinolin-1(2H)-ones are valuable in the study of catalytic protodeboronation of pinacol boronic esters, which is a step towards formal anti-Markovnikov hydromethylation of alkenes . This process is important for creating complex molecules in pharmaceutical research and development.

Mechanism of Action

Target of Action

UPF 1069 primarily targets Poly (ADP-ribose) polymerases (PARPs) , specifically PARP-1 and PARP-2 . PARPs are a family of proteins involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death .

Mode of Action

UPF 1069 acts as a PARP inhibitor , with IC50 values of 8 μM for PARP-1 and 0.3 μM for PARP-2 . It reduces the residual PARP activity by approximately 80% in PARP-1-deficient fibroblasts, but only slightly inhibits the enzymic activity in wild-type fibroblasts .

Biochemical Pathways

The inhibition of PARP-1 and PARP-2 by UPF 1069 affects the DNA repair pathways . PARPs play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP activity, UPF 1069 can disrupt these repair processes, leading to the accumulation of DNA damage .

Result of Action

The inhibition of PARP-1 and PARP-2 by UPF 1069 has significant molecular and cellular effects. It markedly enhances CA1 hippocampal damage and exacerbates oxygen-glucose deprivation (OGD) damage in organotypic hippocampal slices . Upf 1069 alleviates the damage caused by ogd in mixed cortical cell cultures, showing a potent neuroprotective activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of UPF 1069. For instance, the presence of oxygen-glucose deprivation (OGD) conditions can modulate the compound’s effects on cell damage

properties

IUPAC Name |

5-phenacyloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMRRNGWSITSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648425 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1048371-03-4 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1048371-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]pentanoic Acid](/img/structure/B1683374.png)

![(S)-2-{1-[3-(4-chloro-phenyl)-propylcarbamoyl]-cyclopentylmethyl}-4-methoxy-butyric acid](/img/structure/B1683378.png)

![3-O-ethyl 5-O-methyl 2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1683382.png)

![2-[(2R,3S,4S,5R,6S)-2-hydroxy-6-[(1R)-1-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1683383.png)

![Methanesulfonamide, N-[4-[1-hydroxy-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl]phenyl]-](/img/structure/B1683384.png)

![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1683385.png)

![(2S,8S,15R,22S,25S,26R)-8-Benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B1683388.png)

![1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea](/img/structure/B1683395.png)